molecular formula C25H33N3O3S B11335607 (4-Benzylpiperazin-1-yl){1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}methanone

(4-Benzylpiperazin-1-yl){1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}methanone

Cat. No.: B11335607
M. Wt: 455.6 g/mol
InChI Key: KAZJNPSPADHMAT-UHFFFAOYSA-N
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Description

1-BENZYL-4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. One common method involves the reaction of 1-benzylpiperazine with 1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzyl group using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

1-BENZYL-4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its activity on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-BENZYL-4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways or as an agonist/antagonist of specific receptors in the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    1-BENZYL-3-OXO-PIPERIDINE-4-CARBOXYLIC ACID ETHYL ESTER: Another piperazine derivative with similar structural features.

    1-BENZYL-4-(2-METHYLPHENYL)-1,2,3,6-TETRAHYDROPYRIDINE HYDROCHLORIDE: Shares the benzyl and piperidine moieties.

Uniqueness

1-BENZYL-4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE is unique due to its specific substitution pattern and the presence of the methanesulfonyl group, which can impart distinct chemical and biological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C25H33N3O3S

Molecular Weight

455.6 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-[1-[(3-methylphenyl)methylsulfonyl]piperidin-4-yl]methanone

InChI

InChI=1S/C25H33N3O3S/c1-21-6-5-9-23(18-21)20-32(30,31)28-12-10-24(11-13-28)25(29)27-16-14-26(15-17-27)19-22-7-3-2-4-8-22/h2-9,18,24H,10-17,19-20H2,1H3

InChI Key

KAZJNPSPADHMAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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